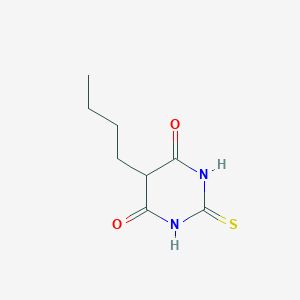

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione: is a chemical compound with the molecular formula C8H12N2O2S.

Properties

CAS No. |

74669-22-0 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C8H12N2O2S/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,11,12,13) |

InChI Key |

IRSXYVMZLDSECN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)NC(=S)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of butylamine with thiobarbituric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant anticancer properties. A study highlighted that certain analogs of this compound demonstrated cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM . The mechanisms of action include inducing apoptosis and disrupting cellular proliferation pathways.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | <100 | Apoptosis induction |

| Compound B | HeLa | <100 | Cell cycle arrest |

| Compound C | MCF-7 | <100 | Mitochondrial dysfunction |

1.2 Sedative Effects

As a barbiturate derivative, buthalital has been utilized for its sedative properties. Historically, it was used in surgical procedures for induction of anesthesia. Its efficacy in providing rapid sedation makes it a compound of interest in anesthetic formulations .

Material Science

2.1 Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a precursor for various polymeric materials. Its derivatives have been explored for use in creating polymers with specific thermal and mechanical properties. These materials can be tailored for applications in coatings and adhesives due to their enhanced stability and performance characteristics .

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 200 | 50 |

| Polymer B | 220 | 60 |

Case Studies

Case Study 1: Anticancer Research

A comprehensive study investigated the structure-activity relationship of various derivatives of buthalital. It was found that modifications at the 5-position significantly influenced the anticancer activity against multiple cell lines. The study concluded that substituents on the diazinane ring could enhance the compound's efficacy as an anticancer agent .

Case Study 2: Anesthetic Applications

Clinical trials have demonstrated the effectiveness of buthalital in inducing anesthesia with minimal side effects compared to traditional anesthetics. These findings suggest that buthalital could be a viable option for short-duration surgical procedures .

Mechanism of Action

The mechanism of action of 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, which can enhance its biological activity. The exact pathways and molecular targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

2-Thiobarbituric Acid: A structurally related compound with similar chemical properties.

1,3-Diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Another thiobarbituric acid derivative with different alkyl substituents.

Uniqueness: 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its butyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other thiobarbituric acid derivatives may not be as effective .

Biological Activity

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione, is a compound with significant potential in biological research and medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for studies related to enzyme inhibition and therapeutic applications.

- Molecular Formula : C8H12N2O2S

- Molecular Weight : 200.26 g/mol

- CAS Number : 65959-99-1

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to the inhibition or modulation of enzyme activity, which is crucial in various biochemical pathways. The compound's sulfanylidene group is particularly reactive and plays a key role in its mechanism of action.

Biological Applications

Research has indicated several potential applications for this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are involved in metabolic processes. Its structural properties suggest that it could be used to design selective inhibitors for therapeutic purposes.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could be beneficial in treating conditions associated with oxidative stress and inflammation .

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent in various diseases, particularly those involving dysregulated enzyme activity or oxidative damage.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.